N-cyclopentyl-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide
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Overview
Description
N-cyclopentyl-2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetamide is a complex organic compound that features a cyclopentyl group, a thiophene ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. One common method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide to form the thiophene ring . The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The indole and thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
N-cyclopentyl-2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-cyclopentyl-2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetamide is unique due to its combination of a cyclopentyl group, thiophene ring, and indole moiety. This unique structure allows it to exhibit a diverse range of chemical and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20N2O2S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C20H20N2O2S/c23-19(21-14-6-1-2-7-14)13-22-12-16(15-8-3-4-9-17(15)22)20(24)18-10-5-11-25-18/h3-5,8-12,14H,1-2,6-7,13H2,(H,21,23) |
InChI Key |
BNCIXUGGASNLLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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